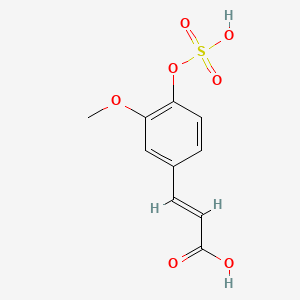

(E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid

Overview

Description

(E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a methoxy group, a sulfooxy group, and a phenyl ring attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenol and 4-sulfooxybenzaldehyde.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 3-methoxyphenol and 4-sulfooxybenzaldehyde under acidic conditions.

Final Product Formation: The intermediate is then subjected to an aldol condensation reaction with acetic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form a saturated carboxylic acid.

Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 3-hydroxy-4-sulfooxyphenylprop-2-enoic acid.

Reduction: Formation of 3-(3-methoxy-4-sulfooxyphenyl)propanoic acid.

Substitution: Formation of derivatives with various functional groups replacing the sulfooxy group.

Scientific Research Applications

(E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases due to its bioactive properties.

Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.

Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and oxidative damage.

Comparison with Similar Compounds

Similar Compounds

(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Similar structure with methoxy and phenyl groups but different functional groups.

(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: Contains a methoxyphenyl group and a prop-1-en-1-yl moiety.

Uniqueness

(E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid is unique due to the presence of both methoxy and sulfooxy groups, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid, also known as FA-4S, is a sulfonated phenolic compound with significant biological activities. This article explores its various biological effects, mechanisms of action, and potential applications in health and disease management.

Chemical Structure and Properties

The compound features a prop-2-enoic acid backbone with a methoxy group and a sulfooxy group attached to a phenyl ring. This unique structure enhances its solubility and biological activity, making it an interesting subject for research in medicinal chemistry.

1. Anti-inflammatory Effects

FA-4S has been shown to inhibit the activation of Toll-like receptor 2 (TLR2) in human immune cells, leading to a reduction in pro-inflammatory cytokine production. This suggests its potential utility in treating inflammatory diseases. In vitro studies indicate that FA-4S may suppress the growth and migration of breast cancer cells, highlighting its role as a chemopreventive agent for individuals at high risk of breast cancer recurrence.

2. Antioxidant Properties

The compound exhibits antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders.

3. Antimicrobial Activity

Preliminary research has indicated that FA-4S may possess antimicrobial properties against certain pathogens. This aspect of its biological activity opens avenues for its use in developing new antimicrobial agents.

4. Cardiovascular Health

Studies suggest that FA-4S has a vasorelaxant effect on isolated mouse arteries, which may contribute to lower blood pressure. These findings indicate its potential role in maintaining cardiovascular health, although further research is needed to elucidate the underlying mechanisms.

The biological activities of FA-4S can be attributed to its interaction with various cellular pathways:

- Inhibition of Pro-inflammatory Pathways : By modulating TLR2 activation, FA-4S can decrease the expression of pro-inflammatory cytokines.

- Scavenging Free Radicals : The methoxy and sulfooxy groups enhance the compound's ability to neutralize free radicals.

- Vasorelaxation : The compound's interaction with vascular smooth muscle cells may lead to relaxation and improved blood flow.

Comparative Analysis

To better understand the unique properties of FA-4S, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Ferulic Acid | Contains hydroxyl and methoxy groups | Known for strong antioxidant properties |

| Caffeic Acid | Contains an alkene and hydroxyl | Exhibits stronger antioxidant properties |

| Gallic Acid | Contains multiple hydroxyl groups | Known for its strong antimicrobial activity |

This table illustrates how FA-4S is distinguished by its specific functional groups that enhance its biological activities while differentiating it from other similar compounds.

Case Studies

Several studies have investigated the effects of phenolic compounds like FA-4S on health outcomes:

- Inflammatory Response : A study demonstrated that subjects consuming diets rich in phenolic acids experienced reduced markers of inflammation over time, correlating with increased levels of phenolic metabolites in circulation .

- Cardiovascular Function : In a randomized controlled trial, participants consuming high phenolic diets showed significant improvements in blood pressure and vascular function compared to control groups .

Properties

IUPAC Name |

(E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O7S/c1-16-9-6-7(3-5-10(11)12)2-4-8(9)17-18(13,14)15/h2-6H,1H3,(H,11,12)(H,13,14,15)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPATWACAAOHTJ-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ferulic acid 4-O-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

86321-29-1, 151481-53-7 | |

| Record name | 2-Propenoic acid, 3-(3-methoxy-4-(sulfooxy)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086321291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferulic acid 4-O-sulfate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDV7C77DVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ferulic acid 4-O-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.